![molecular formula C15H13BrN2O2 B4175395 N-{2-[(4-bromophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4175395.png)
N-{2-[(4-bromophenyl)amino]-2-oxoethyl}benzamide
Overview
Description
N-{2-[(4-bromophenyl)amino]-2-oxoethyl}benzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound was first synthesized in 2000 by researchers at the Bayer Corporation, and since then, it has been extensively studied for its anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-bromophenyl)amino]-2-oxoethyl}benzamide 11-7082 involves the inhibition of the activity of NF-kB. NF-kB is a transcription factor that plays a crucial role in the regulation of various cellular processes such as inflammation, immune response, and cell survival. Inhibition of NF-kB activity by N-{2-[(4-bromophenyl)amino]-2-oxoethyl}benzamide 11-7082 leads to the downregulation of various pro-inflammatory cytokines and chemokines, thereby reducing inflammation in the body. Additionally, inhibition of NF-kB activity also leads to the induction of apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{2-[(4-bromophenyl)amino]-2-oxoethyl}benzamide 11-7082 have been extensively studied. It has been shown to reduce inflammation in various animal models of inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. Additionally, N-{2-[(4-bromophenyl)amino]-2-oxoethyl}benzamide 11-7082 has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{2-[(4-bromophenyl)amino]-2-oxoethyl}benzamide 11-7082 is its specificity for NF-kB inhibition. This makes it a potential candidate for the development of therapeutics targeting NF-kB activity. Additionally, N-{2-[(4-bromophenyl)amino]-2-oxoethyl}benzamide 11-7082 has also been shown to have low toxicity in animal models, making it a safe compound for use in preclinical studies.
However, one of the limitations of N-{2-[(4-bromophenyl)amino]-2-oxoethyl}benzamide 11-7082 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-{2-[(4-bromophenyl)amino]-2-oxoethyl}benzamide 11-7082 has also been shown to have poor stability in aqueous solutions, which can limit its use in long-term studies.
Future Directions
There are several future directions for research on N-{2-[(4-bromophenyl)amino]-2-oxoethyl}benzamide 11-7082. One potential direction is the development of novel formulations of N-{2-[(4-bromophenyl)amino]-2-oxoethyl}benzamide 11-7082 that improve its solubility and stability in aqueous solutions. Additionally, further studies are needed to explore the potential of N-{2-[(4-bromophenyl)amino]-2-oxoethyl}benzamide 11-7082 in the treatment of various inflammatory diseases and cancers. Finally, the development of N-{2-[(4-bromophenyl)amino]-2-oxoethyl}benzamide 11-7082 derivatives with improved potency and specificity for NF-kB inhibition is another potential direction for future research.
Scientific Research Applications
N-{2-[(4-bromophenyl)amino]-2-oxoethyl}benzamide 11-7082 has been found to have various applications in scientific research. One of the most significant applications of this compound is its anti-inflammatory properties. It has been shown to inhibit the activity of NF-kB, a transcription factor that plays a crucial role in the regulation of inflammatory responses in the body. This makes N-{2-[(4-bromophenyl)amino]-2-oxoethyl}benzamide 11-7082 a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
Additionally, N-{2-[(4-bromophenyl)amino]-2-oxoethyl}benzamide 11-7082 has also been found to have anti-cancer properties. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the activity of various signaling pathways involved in cancer progression. This makes N-{2-[(4-bromophenyl)amino]-2-oxoethyl}benzamide 11-7082 a potential candidate for the development of cancer therapeutics.
properties
IUPAC Name |
N-[2-(4-bromoanilino)-2-oxoethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c16-12-6-8-13(9-7-12)18-14(19)10-17-15(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJQOFDNUJJAKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-bromoanilino)-2-oxoethyl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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